The Chemical and Toxicological Profiling of Celecoxib Bromomethyl Impurity: A Comprehensive Analytical Guide
The Chemical and Toxicological Profiling of Celecoxib Bromomethyl Impurity: A Comprehensive Analytical Guide
As pharmaceutical development shifts toward increasingly stringent regulatory frameworks, the identification, mechanistic understanding, and quantification of trace impurities have become paramount. For selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib, process-related impurities and degradation products must be rigorously profiled. Among these, the Celecoxib bromomethyl impurity (CAS: 170570-75-9) stands out as a critical analyte due to its structural reactivity and toxicological implications[1].
This whitepaper provides an in-depth technical analysis of the bromomethyl impurity, detailing its synthetic origins, genotoxic mechanisms, and the advanced LC-MS/MS methodologies required for its trace-level quantification.
Chemical Identity and Structural Significance
Celecoxib is structurally characterized by a central pyrazole ring substituted with a sulfonamide-bearing phenyl group, a trifluoromethyl group, and a p-tolyl moiety. The bromomethyl impurity—formally named 4-(5-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide —arises when the methyl group of the p-tolyl motif is replaced by a bromomethyl group[1].
This single substitution fundamentally alters the molecule's chemical behavior. While the p-tolyl group in the parent active pharmaceutical ingredient (API) is highly stable, the benzylic bromide in the impurity is a potent electrophile. This reactivity makes it a valuable intermediate in synthetic chemistry but a severe liability in pharmaceutical formulations.
Quantitative Data Comparison
To facilitate analytical method development, the physicochemical and mass spectrometric properties of the API and its impurity are summarized below.
| Property / Parameter | Celecoxib (Parent API) | Celecoxib Bromomethyl Impurity |
| CAS Number | 169590-42-5 | 170570-75-9 |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₃BrF₃N₃O₂S |
| Molecular Weight | 381.38 g/mol | 460.27 g/mol |
| Exact Mass (Monoisotopic) | 381.0759 Da | 458.9864 Da (⁷⁹Br) / 460.9843 Da (⁸¹Br) |
| Structural Alert (ICH M7) | Negative | Positive (Alkylating Agent) |
| Typical ESI+ Precursor Ion | m/z 382.1 [M+H]⁺ | m/z 460.0 / 462.0[M+H]⁺ |
| Primary CID Fragment | m/z 262.1 | m/z 380.0 (Loss of HBr) |
Mechanistic Origins: Synthesis and Derivatization
The formation of the bromomethyl impurity is governed by the principles of radical chemistry. The benzylic C-H bonds of the p-tolyl group possess a relatively low bond dissociation energy (~88 kcal/mol) compared to the aromatic ring protons. When exposed to radical initiators (e.g., AIBN) and a bromine source such as N-bromosuccinimide (NBS), the benzylic position undergoes selective hydrogen abstraction. The resulting benzylic radical is highly stabilized by resonance with the adjacent phenyl ring, leading to rapid bromination[2].
While this reaction can occur as an unwanted side-reaction during certain API synthetic routes or forced degradation, it is also intentionally utilized. The bromomethyl impurity serves as a critical electrophilic intermediate to synthesize novel celecoxib derivatives. For instance, reacting this impurity with silver nitrate (AgNO₃) in acetonitrile facilitates a nucleophilic substitution (Sₙ2), yielding nitric oxide-releasing NSAID prodrugs (NO-coxibs) designed to mitigate gastrointestinal toxicity and modulate bone healing[3].
Caption: Synthetic generation and downstream derivatization of Celecoxib bromomethyl impurity.
Toxicological Assessment: The Alkylating Hazard
From a regulatory perspective, the bromomethyl group is a classic Ashby-Tennant structural alert for mutagenicity. Because benzylic bromides are highly susceptible to Sₙ2 nucleophilic attack, they can readily alkylate biological macromolecules. In vivo, the nitrogenous bases of DNA—particularly the highly nucleophilic N7 position of guanine—can attack the electrophilic benzylic carbon.
This alkylation event leads to the formation of DNA adducts, which can cause base mispairing, cross-linking, or strand breaks during replication. Consequently, the bromomethyl impurity is classified as a Potential Genotoxic Impurity (PGI) [4]. Under ICH M7 guidelines, PGIs must be controlled to the Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day for long-term treatments. For a standard celecoxib dose of 200 mg/day, this dictates a maximum allowable impurity limit of 7.5 ppm in the API, necessitating highly sensitive analytical techniques.
Advanced Analytical Methodologies for Trace Detection
Standard HPLC-UV methods are fundamentally inadequate for PGI quantification at single-digit ppm levels. The massive chromatographic peak of the parent API often causes peak tailing that masks trace impurities, and UV detection lacks the specificity required to differentiate the impurity from complex matrix background noise.
To overcome this, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides a self-validating system:
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Chromatographic Separation: Isolates the impurity from the API to prevent ion suppression.
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Precursor Selection (Q1): Isolates the specific isotopic mass of the impurity (m/z 460.0).
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Collision-Induced Dissociation (Q2): Fragments the molecule. The loss of HBr (80 Da) is thermodynamically favored.
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Product Ion Selection (Q3): Isolates the m/z 380.0 fragment, ensuring absolute structural confirmation.
Caption: Step-by-step LC-MS/MS analytical workflow for trace quantification of the bromomethyl impurity.
Experimental Protocol: LC-MS/MS Quantification
The following step-by-step methodology details a robust, self-validating workflow for quantifying the celecoxib bromomethyl impurity down to a Limit of Detection (LOD) of 0.5 ppm.
Step 1: Standard and Sample Preparation
Causality: Acetonitrile (ACN) is utilized as the primary diluent to ensure complete solubility of both the API and the highly lipophilic bromomethyl impurity, preventing sample precipitation during injection.
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Internal Standard (IS) Spiking: Prepare a 10 ng/mL solution of a stable isotopically labeled internal standard (e.g., Celecoxib-d4) to correct for matrix effects and ionization suppression.
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Sample Extraction: Accurately weigh 50.0 mg of Celecoxib API into a 1 mL volumetric flask.
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Reconstitution: Dissolve and make up to volume using a 50:50 (v/v) mixture of ACN and LC-MS grade water containing the IS. Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 2: UHPLC Chromatographic Separation
Causality: A sub-2-micron C18 column is chosen to provide the theoretical plates necessary to resolve the trace impurity from the massive API peak. Formic acid is added to the mobile phase to act as a proton donor, drastically enhancing the ionization efficiency of the sulfonamide group in ESI+ mode.
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Column: C18, 1.7 µm, 2.1 x 100 mm (maintained at 40°C).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program: Start at 30% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 2 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometric Detection (ESI+)
Causality: The transition 460.0 → 380.0 is selected because the cleavage of the benzylic C-Br bond requires the lowest collision energy, yielding a highly stable, abundant product ion that maximizes the signal-to-noise ratio.
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Capillary Voltage: 3.5 kV.
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Desolvation Temperature: 450°C.
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MRM Transitions:
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Target Analyte:m/z 460.0 → 380.0 (Collision Energy: 20 eV).
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Qualifier Ion:m/z 462.0 → 382.0 (Confirms the presence of the ⁸¹Br isotope).
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Step 4: System Suitability and Validation
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Inject a blank to ensure no carryover (critical for sticking lipophilic compounds).
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Inject the Limit of Quantitation (LOQ) standard (1.5 ppm relative to API concentration) to verify a Signal-to-Noise (S/N) ratio ≥ 10.
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Construct a calibration curve from 0.5 ppm to 15 ppm; ensure the correlation coefficient (R²) is ≥ 0.995.
References
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Title : Celecoxib Bromo Impurity | CAS 170570-75-9 - Veeprho Source : veeprho.com URL : 1
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Title : Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source : nsf.gov (American Chemical Society) URL : 2
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Title : Celecoxib EP Impurities & USP Related Compounds - SynThink Research Chemicals Source : synthinkchemicals.com URL : 4
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Title : Exploring a Nitric Oxide-Releasing Celecoxib Derivative as a Potential Modulator of Bone Healing: Insights from Ex Vivo and In Vivo Imaging Experiments - MDPI Source : mdpi.com URL :3
